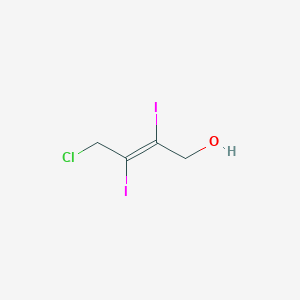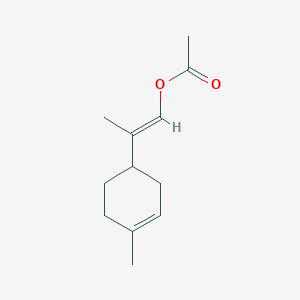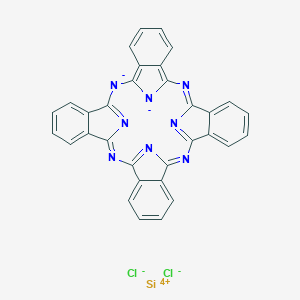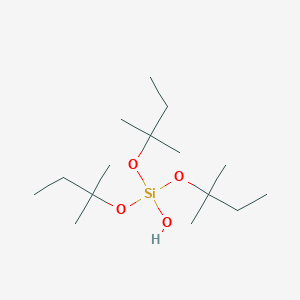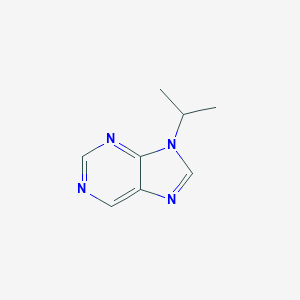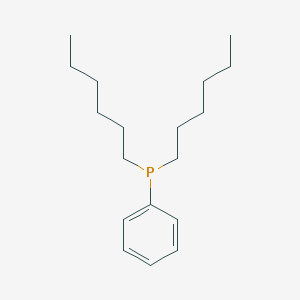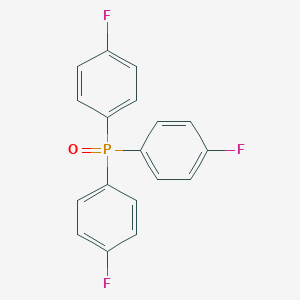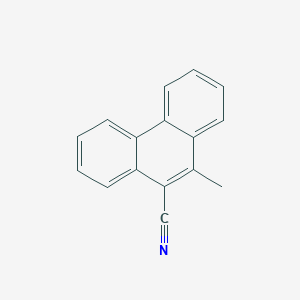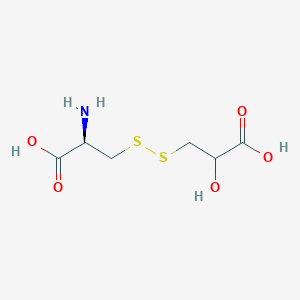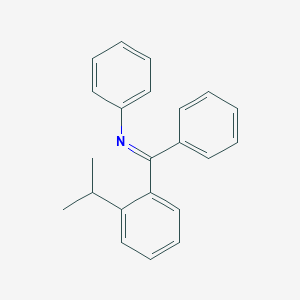
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine, also known as DPI, is a compound that has been used in scientific research for several decades. It is a highly potent and selective inhibitor of protein kinase C (PKC), an important enzyme involved in various cellular processes. DPI is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wirkmechanismus
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine is a potent and selective inhibitor of PKC. It binds to the catalytic domain of PKC and prevents its activation by phosphorylation. This leads to a decrease in PKC activity and downstream signaling pathways. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Biochemische Und Physiologische Effekte
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells and induces apoptosis by activating caspases. It also inhibits the production of inflammatory cytokines and chemokines by inhibiting the activation of NF-κB. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been shown to have neuroprotective effects by inhibiting the activation of PKC in the brain. It has also been shown to improve insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has several advantages for lab experiments. It is a highly potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in disease pathogenesis. It is also relatively easy to synthesize and has a high yield. However, N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has some limitations for lab experiments. It is toxic to cells at high concentrations and can induce cell death. It also has low solubility in aqueous solutions, making it difficult to use in some experimental systems.
Zukünftige Richtungen
There are several future directions for the use of N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine in scientific research. One potential application is in the development of PKC inhibitors for the treatment of cancer and other diseases. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine could serve as a lead compound for the development of more potent and selective PKC inhibitors. Another potential application is in the study of the role of PKC in neurodegenerative diseases such as Alzheimer's disease. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine could be used to study the effects of PKC inhibition on cognitive function and neuronal survival. Finally, N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine could be used in the development of new therapies for diabetes and other metabolic diseases by improving insulin sensitivity and glucose uptake.
Synthesemethoden
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine can be synthesized by reacting 2-propan-2-ylbenzaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. Dysregulation of PKC has been linked to various diseases such as cancer, diabetes, and Alzheimer's disease. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been shown to inhibit PKC activity in vitro and in vivo, making it a valuable tool for studying the role of PKC in disease pathogenesis.
Eigenschaften
CAS-Nummer |
19103-10-7 |
|---|---|
Produktname |
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine |
Molekularformel |
C22H21N |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C22H21N/c1-17(2)20-15-9-10-16-21(20)22(18-11-5-3-6-12-18)23-19-13-7-4-8-14-19/h3-17H,1-2H3 |
InChI-Schlüssel |
LMSDXYUNBIPAPO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1C(=NC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C1=CC=CC=C1C(=NC2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
N-[[2-(1-Methylethyl)phenyl]phenylmethylene]benzenamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



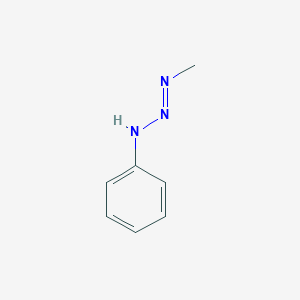
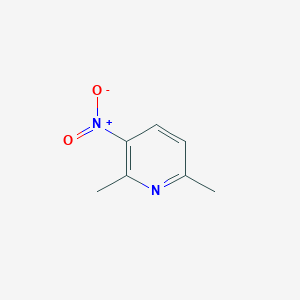
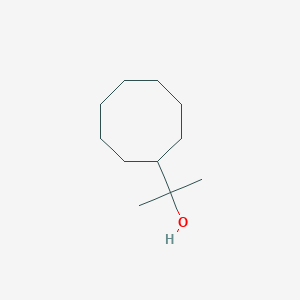
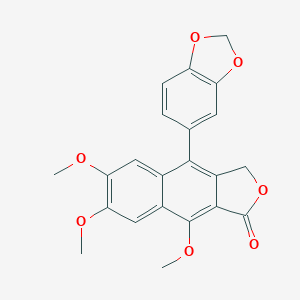
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
